Cas no 79-07-2 (2-Chloroacetamide)
2-Chloroacetamide Chemical and Physical Properties
Names and Identifiers
-
- Chloroacetamide
- CHLORACETAMIDE
- 2-chloroacetamid
- Acetamide,2-chloro-
- Chloracetamid
- Chloracetamid(α-Form,stabileForm)
- chloroacetylamine
- Mergal AF
- Microcide
- ALPHA-CHLOROACETAMIDE
- ALPHA-CHLORACETAMIDE
- 2-CHLOROETHANAMIDE
- 2-Chloroacetamide [for Biochemical Research]
- Chlorine acetamide
- 2-Chloroacetamide
- 2-ChloroacetaMideClCH2CONH2
- 2-ChloroethanaMide
- 氯乙酰胺
- Chloro acetamide
- Acetamide, 2-chloro-
- 2-Chloro-acetamide
- 2-Chloracetamide
- Chloracetamid [German]
- .alpha.-Chloroacetamide
- VXIVSQZSERGHQP-UHFFFAOYSA-N
- 2-chloro-acetamid
- 2R97846T1L
- WLN: ZV1G
- a-chloroacetamide
- monochloroacetamide
- 2--
- 2-Chloroacetamide (ACI)
- Acetamide, α-chloro- (4CI)
- KM 101
- KM 101 (fungicide)
- NSC 54286
- NSC 8408
- α-Chloroacetamide
- CHLOROACETAMIDE [MI]
- AKOS000104694
- 2-chloroacetic acid amide
- MFCD00008027
- CHEMBL346368
- STR00268
- PD194639
- BDBM50226182
- STK298897
- 4-02-00-00490 (Beilstein Handbook Reference)
- Acetamide, alpha-chloro-
- Mergal-AF
- NCGC00357244-01
- 79-07-2
- C2536
- CS-W011345
- F2190-0195
- CHLOROACETAMIDE [MART.]
- EINECS 201-174-2
- 2Chloroethanamide
- Acetamide, .alpha.-chloro-
- NSC-8408
- ACETIC ACID,CHLORO,AMIDE
- NSC54286
- CHLOROACETAMIDE [INCI]
- CHLOROACETAMIDE (MART.)
- NSC8408
- UNII-2R97846T1L
- EC 201-174-2
- Q209345
- 2--Chloroacetamide
- 2Chloracetamide
- HY-W010629
- EN300-18249
- NSC-54286
- DB-230097
- 2-Chloroacetamide, >=98.0% (HPLC)
- .alpha.-Chloracetamide
- NS00007551
- USAF DO-29
- CHLOROACETAMIDE [HSDB]
- DTXCID7021570
- ClCH2CONH2
- 2-Chloroacetamide, >=98%
- Chloroacetamide-d4
- DTXSID9041570
- J-509001
- Tox21_304037
- HSDB 7449
- CAS-79-07-2
- BRN 0878191
- 2chloroacetamide
- AI3-60133
-
- MDL: MFCD00008027
- Inchi: 1S/C2H4ClNO/c3-1-2(4)5/h1H2,(H2,4,5)
- InChI Key: VXIVSQZSERGHQP-UHFFFAOYSA-N
- SMILES: O=C(CCl)N
- BRN: 0878191
Computed Properties
- Exact Mass: 92.99810
- Monoisotopic Mass: 92.998141
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 5
- Rotatable Bond Count: 1
- Complexity: 44.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: -0.5
- Topological Polar Surface Area: 43.1
Experimental Properties
- Color/Form: White crystals
- Density: 0.84
- Melting Point: 116-118 °C (lit.)
118-120 °C - Boiling Point: 225°C(lit.)
- Flash Point: Fahrenheit: 338 ° f
Celsius: 170 ° c - Refractive Index: 1.4480 (estimate)
- PH: 3.8-4.1 (40g/l, H2O, 20℃)
- Solubility: methanol: soluble1g/10 mL
- Water Partition Coefficient: Soluble in water(90g/L).
- PSA: 43.09000
- LogP: 0.41080
- Merck: 2110
- Vapor Pressure: 0.05 mmHg ( 20 °C)
- Solubility: It can be dissolved in 10 times of water and 10 times of absolute ethanol, and is very slightly soluble in ether.
2-Chloroacetamide Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H301,H317,H361f
- Warning Statement: P280,P301+P310
- Hazardous Material transportation number:UN 2811 6.1/PG 3
- WGK Germany:2
- Hazard Category Code: 25-43-62
- Safety Instruction: S22-S36/37-S45
- RTECS:AB5075000
-
Hazardous Material Identification:
- HazardClass:6.1
- PackingGroup:III
- TSCA:Yes
- Storage Condition:Store at room temperature
- Packing Group:III
- Hazard Level:6.1
- Safety Term:6.1
- Packing Group:III
- Risk Phrases:R25; R43; R62
2-Chloroacetamide Customs Data
- HS CODE:29241900
- Customs Data:
China Customs Code:
2924199090Overview:
2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2-Chloroacetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C0086-500g |
2-Chloroacetamide |
79-07-2 | 98.0%(GC) | 500g |
¥495.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C0086-25g |
2-Chloroacetamide |
79-07-2 | 98.0%(GC) | 25g |
¥95.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C2536-25g |
2-Chloroacetamide |
79-07-2 | 98.0%(GC) | 25g |
¥425.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C2536-5g |
2-Chloroacetamide |
79-07-2 | 98.0%(GC) | 5g |
¥200.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | CN347-500g |
2-Chloroacetamide |
79-07-2 | 99% | 500g |
¥170.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | CN347-100g |
2-Chloroacetamide |
79-07-2 | 99% | 100g |
¥61.0 | 2022-06-10 | |
| Fluorochem | 079297-25g |
Chloroacetamide |
79-07-2 | 95% | 25g |
£14.00 | 2022-03-01 | |
| Fluorochem | 079297-100g |
Chloroacetamide |
79-07-2 | 95% | 100g |
£37.00 | 2022-03-01 | |
| Fluorochem | 079297-500g |
Chloroacetamide |
79-07-2 | 95% | 500g |
£185.00 | 2022-03-01 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | LC7015-100g |
2-Chloroacetamide |
79-07-2 | ≥98% | 100g |
¥180元 | 2023-09-15 |
2-Chloroacetamide Production Method
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2-Chloroacetamide Raw materials
- ethyl 2-chloroacetate
- 2-chloroacetyl chloride
- Carbamic acid,N-(2-chloroacetyl)-, 1,1-dimethylethyl ester
- Acetamide, N,2-dichloro-
2-Chloroacetamide Preparation Products
2-Chloroacetamide Suppliers
2-Chloroacetamide Related Literature
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
Additional information on 2-Chloroacetamide
Introduction to 2-Chloroacetamide (CAS No. 79-07-2)
2-Chloroacetamide, with the chemical formula C₃H₄ClNO, is a significant compound in the field of chemical and pharmaceutical research. Its CAS number, CAS No. 79-07-2, identifies it as a well-documented substance with a variety of applications in synthetic chemistry and biochemistry. This compound is particularly notable for its role as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
The structure of 2-Chloroacetamide consists of an acetamide group attached to a chlorine-substituted carbon atom. This unique arrangement makes it a versatile building block for further chemical modifications. The presence of the chloro group enhances its reactivity, allowing for nucleophilic substitution reactions that are crucial in drug development and material science.
In recent years, 2-Chloroacetamide has garnered attention in the scientific community due to its potential applications in medicinal chemistry. Researchers have been exploring its utility as a precursor in the synthesis of bioactive molecules. For instance, studies have demonstrated its role in the preparation of protease inhibitors, which are essential in treating various diseases, including cancer and infectious disorders.
One of the most exciting developments involving 2-Chloroacetamide is its use in the development of novel antibiotics. The chloroacetamide moiety can be functionalized to create compounds that disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways. This has led to several promising candidates that are currently undergoing further investigation in clinical trials.
The compound's reactivity also makes it valuable in the field of organic synthesis. It serves as a key intermediate in the production of heterocyclic compounds, which are prevalent in many pharmaceuticals. The ability to introduce diverse functional groups into the molecule allows chemists to tailor its properties for specific applications, making it an indispensable tool in synthetic laboratories.
From a biochemical perspective, 2-Chloroacetamide has been studied for its potential role in modulating biological pathways. Research suggests that derivatives of this compound may interact with enzymes and receptors, influencing cellular processes. These interactions could lead to new therapeutic strategies for neurological disorders, where precise modulation of biological pathways is crucial.
The industrial significance of 2-Chloroacetamide cannot be overstated. Its production is optimized for scalability, ensuring that it remains accessible for large-scale applications in pharmaceutical manufacturing. Advances in green chemistry have also led to more sustainable methods for synthesizing this compound, reducing environmental impact while maintaining high yields and purity.
Future research directions for 2-Chloroacetamide include exploring its potential in nanotechnology and advanced materials. The compound's ability to form stable complexes with metal ions and other organic molecules makes it a candidate for use in drug delivery systems and smart materials. These applications could revolutionize how medications are administered and how materials are designed at the molecular level.
In conclusion, 2-Chloroacetamide (CAS No. 79-07-2) is a multifaceted compound with broad applications across multiple scientific disciplines. Its role as an intermediate in pharmaceutical synthesis, its potential as a precursor for bioactive molecules, and its utility in material science underscore its importance. As research continues to uncover new possibilities, the significance of this compound is likely to grow even further.
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